Carbazomicina B

Descripción general

Descripción

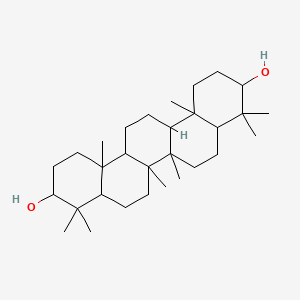

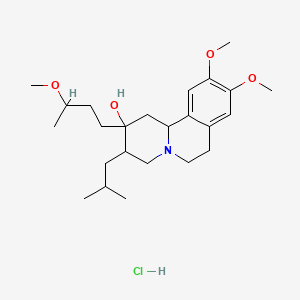

La carbazomicina B es un compuesto bioactivo aislado de los micelios cultivados de la bacteria Streptoverticillium ehimense cepa H1051-MY10 . Pertenece a la familia de los carbazoles, que es conocida por sus diversas actividades biológicas. La this compound exhibe propiedades antibacterianas, antifúngicas y antilevaduras, convirtiéndola en un compuesto de gran interés en varios campos de la investigación científica .

Aplicaciones Científicas De Investigación

La carbazomicina B tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La carbazomicina B ejerce sus efectos interfiriendo con la formación de la membrana celular de los patógenos. Reduce la producción de xanthomonadina y sustancias poliméricas extracelulares, lo que lleva a cambios en la hidrofobicidad de la superficie celular . Además, impacta negativamente el metabolismo de los patógenos al reducir la actividad de enzimas como la malato deshidrogenasa y suprimir la expresión de proteínas .

Análisis Bioquímico

Biochemical Properties

Carbazomycin B plays a crucial role in biochemical reactions, particularly in inhibiting the enzyme 5-lipoxygenase. This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-lipoxygenase, carbazomycin B can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases. Additionally, carbazomycin B interacts with various proteins and biomolecules, contributing to its broad-spectrum antimicrobial activity .

Cellular Effects

Carbazomycin B affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, carbazomycin B has been shown to inhibit the growth of fungi pathogenic to plants, indicating its potential as an antifungal agent. It also affects bacterial cells by disrupting their cell wall synthesis and metabolic processes, leading to cell death .

Molecular Mechanism

The molecular mechanism of carbazomycin B involves its binding interactions with biomolecules, particularly enzymes. Carbazomycin B binds to the active site of 5-lipoxygenase, inhibiting its activity and preventing the formation of leukotrienes. This inhibition reduces inflammation and provides therapeutic benefits. Additionally, carbazomycin B may interact with other enzymes and proteins, contributing to its antimicrobial properties .

Dosage Effects in Animal Models

The effects of carbazomycin B vary with different dosages in animal models. At lower doses, carbazomycin B exhibits potent anti-inflammatory and antimicrobial effects without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Determining the optimal dosage is essential to maximize its therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

Carbazomycin B is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, contributing to its antimicrobial and anti-inflammatory properties. The compound’s interaction with 5-lipoxygenase is a key aspect of its metabolic pathway, as it inhibits the enzyme’s activity and reduces the production of inflammatory mediators .

Transport and Distribution

Carbazomycin B is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function. Understanding the transport and distribution mechanisms of carbazomycin B is crucial for optimizing its therapeutic applications and ensuring targeted delivery to specific tissues .

Subcellular Localization

The subcellular localization of carbazomycin B plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization enhances its interactions with enzymes and proteins, contributing to its antimicrobial and anti-inflammatory effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis total de la carbazomicina B implica una serie de reacciones complejas. Un método notable incluye el uso de una reacción de Diels-Alder catalizada por iterbio con (sililoxi-vinil)indol como dieno . Esta reacción construye el anillo de benceno densamente sustituido de la this compound. El hidrocarbazolona intermedio se funcionaliza y aromatiza mediante N-bromosuccinimida .

Métodos de producción industrial: La producción industrial de this compound generalmente implica la fermentación de Streptoverticillium ehimense bajo condiciones controladas. El caldo de fermentación se procesa luego para aislar y purificar la this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: La carbazomicina B experimenta varias reacciones químicas, incluidas la oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: La this compound se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes como el bromo o el cloro.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir derivados de hidro .

Comparación Con Compuestos Similares

La carbazomicina B es parte de un complejo de compuestos que incluye la carbazomicina A, C, D, E, F, G y H . Estos compuestos comparten un núcleo de carbazol pero difieren en sus cadenas laterales y actividades biológicas. Por ejemplo, la carbazomicina A también exhibe actividad antibacteriana pero tiene un espectro de actividad diferente en comparación con la this compound . La estructura única de la this compound, en particular sus cadenas laterales, contribuye a sus actividades biológicas específicas y la distingue de otros derivados de carbazol .

Propiedades

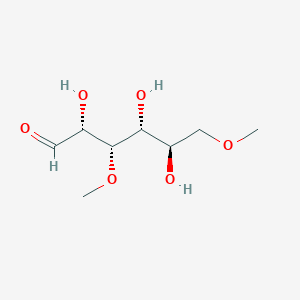

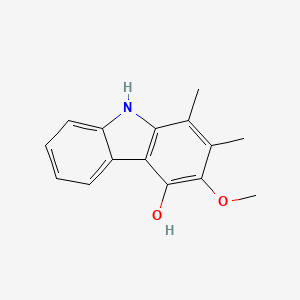

IUPAC Name |

3-methoxy-1,2-dimethyl-9H-carbazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-8-9(2)15(18-3)14(17)12-10-6-4-5-7-11(10)16-13(8)12/h4-7,16-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMFXFPFPDTBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=CC=CC=C32)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226110 | |

| Record name | Carbazomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75139-38-7 | |

| Record name | Carbazomycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75139-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.